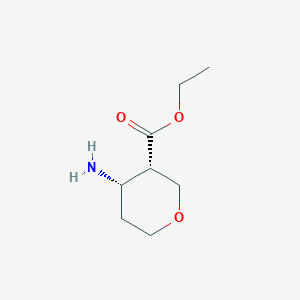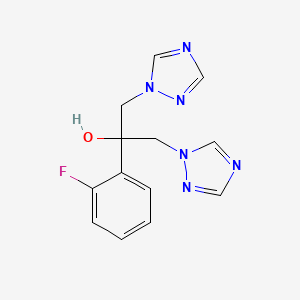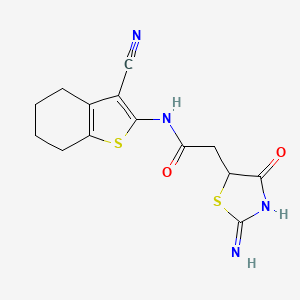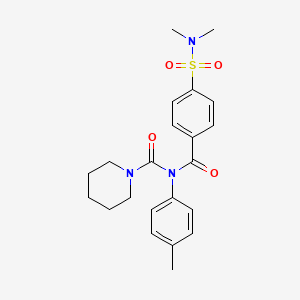
(3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chiral compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and an ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 4-aminobutyrate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or chiral auxiliaries can ensure the selective formation of the (3S,4S) enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol, or the amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure but differ in the functional groups attached.
4-Aminocoumarin derivatives: These compounds have a coumarin ring structure with an amino group, offering different reactivity and applications.
Uniqueness
(3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness allows for selective reactions and applications that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl (3S,4S)-4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
WMJOASBTWYDSDT-RQJHMYQMSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1COCC[C@@H]1N |
Kanonische SMILES |
CCOC(=O)C1COCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)
![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)

![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
![11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15132672.png)


-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
